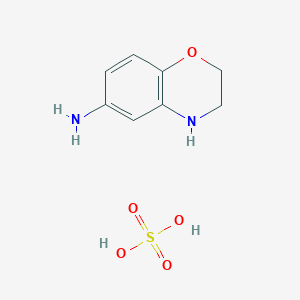

3,4-Dihydro-2h-1,4-benzoxazin-6-amine sulfate

Beschreibung

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazin-6-amine;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.H2O4S/c9-6-1-2-8-7(5-6)10-3-4-11-8;1-5(2,3)4/h1-2,5,10H,3-4,9H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDQKKDESBIXOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=C(C=C2)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2h-1,4-benzoxazin-6-amine sulfate typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . One common method involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . Another approach is the Mannich reaction, which uses a phenol, an amine, and formaldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dihydro-2h-1,4-benzoxazin-6-amine sulfate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a fully saturated compound.

Wissenschaftliche Forschungsanwendungen

3,4-Dihydro-2h-1,4-benzoxazin-6-amine sulfate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,4-Dihydro-2h-1,4-benzoxazin-6-amine sulfate involves its interaction with various molecular targets. It can inhibit specific enzymes or interact with proteins, leading to changes in cellular processes. The exact pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Pharmacological Comparisons

*Estimated based on molecular formula (C₈H₁₀N₂O·H₂SO₄).

Key Observations:

Sulfur-containing analogues (e.g., benzo[f]dithiazepin-3-ones) exhibit distinct electronic properties, enabling interactions with thiol-containing enzymes like topoisomerases .

Biological Activity :

- Sulfate salt derivatives are hypothesized to leverage ionic interactions for improved binding to charged biological targets, such as ion channels implicated in hypertension .

- Naphtha-fused oxazines demonstrate enhanced anticancer activity due to extended aromatic systems, which intercalate DNA or inhibit kinases .

Synthetic Accessibility :

- Benzoxazine derivatives are generally synthesized via Mannich reactions or from benzoxazoles , whereas sulfur-containing analogues require more complex protocols involving dithiol intermediates .

Pharmacological Data and Research Findings

Table 2: Selected In Vitro and In Vivo Results

Critical Insights:

- The sulfate salt’s calcium channel antagonism aligns with its structural similarity to known benzoxazine-based antihypertensives .

- Methyl-substituted derivatives show superior cytotoxicity in cancer models, likely due to enhanced metabolic stability and target engagement .

- Sulfur-containing analogues (e.g., dithiazepinones) outperform benzoxazines in topoisomerase inhibition, highlighting the role of sulfur in redox modulation .

Physicochemical and Stability Profiles

- Solubility : The sulfate salt form significantly improves aqueous solubility (>50 mg/mL) compared to the free base (<5 mg/mL) .

- Stability : Methyl and naphtha-fused derivatives exhibit longer plasma half-lives (>6 hours) in preclinical models, whereas sulfur-containing analogues may undergo rapid metabolic oxidation .

Biologische Aktivität

3,4-Dihydro-2H-1,4-benzoxazin-6-amine sulfate is a compound that has gained interest in pharmacological research due to its unique structural features and potential therapeutic applications. With a molecular formula of C₈H₁₂N₂O₅S, this compound is characterized by a benzoxazine ring and a sulfate moiety, which enhances its solubility and biological activity . This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Research indicates that 3,4-dihydro-2H-1,4-benzoxazin-6-amine sulfate acts as a potassium channel activator , which suggests its role in modulating ion channel functions. This property may be beneficial in treating conditions related to ion channel dysfunctions . Additionally, the compound exhibits antioxidant and neuroprotective effects , making it a candidate for further pharmacological studies .

Pharmacological Activities

The compound has been evaluated for various biological activities:

- Antioxidant Activity : Demonstrated through in vitro assays showing its ability to scavenge free radicals.

- Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from oxidative stress-induced damage.

- Ion Channel Modulation : Its role as a potassium channel activator indicates potential applications in neurology and cardiology.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity. Below is a table summarizing these compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| N-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine | 0.98 | Methyl substitution enhances lipophilicity |

| 5-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one | 0.73 | Hydroxyl group may alter bioactivity |

| 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine | 0.98 | Methoxy substitution may enhance solubility |

| 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine | 0.83 | Bromine substitution could influence electrophilic reactivity |

This table illustrates the diversity within the benzoxazine family and highlights the unique characteristics of 3,4-dihydro-2H-1,4-benzoxazin-6-amine sulfate that contribute to its distinct biological activities .

Case Studies

Several studies have investigated the biological activity of related benzoxazine derivatives:

- Serotonin Receptor Antagonism : A series of derivatives were synthesized and evaluated for their ability to antagonize serotonin receptors (5HT3). The introduction of specific substituents significantly enhanced receptor affinity .

- Antimicrobial Properties : Research on related benzoxazine compounds has shown promising antifungal and antibacterial activities. These findings suggest that modifications in the benzoxazine structure can lead to enhanced biological efficacy against microbial pathogens .

Q & A

Basic: What are the recommended analytical techniques for structural characterization of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine sulfate?

Answer:

Structural elucidation requires a combination of spectroscopic and chromatographic methods:

- 1H/13C NMR : Resolve aromatic protons and heterocyclic carbons (e.g., benzoxazin ring signals at δ ~6.5–7.5 ppm for aromatic protons and δ ~65–80 ppm for oxygenated carbons) .

- IR Spectroscopy : Confirm amine (-NH2) and sulfate (-SO4) functional groups (stretching bands at ~3300 cm⁻¹ for N-H and ~1100 cm⁻¹ for S-O) .

- Elemental Analysis (CHNS) : Verify molecular formula (e.g., C8H10N2O2·H2SO4 requires C ~32.0%, H ~4.0%, N ~9.3%, S ~10.7%) .

- HPLC-PDA/MS : Assess purity (>98%) and confirm sulfate counterion via negative-ion mode MS (e.g., [M–H]⁻ at m/z ~211 for the free base and sulfate adducts) .

Advanced: How can computational methods optimize reaction conditions for synthesizing 3,4-Dihydro-2H-1,4-benzoxazin-6-amine sulfate derivatives?

Answer:

Integrate quantum chemical calculations (e.g., DFT) with experimental screening:

- Reaction Path Search : Use Gaussian or ORCA to model intermediates in benzoxazin-6-amine sulfation, identifying energy barriers for sulfate incorporation .

- Factorial Design : Apply a 2k design to test variables (temperature, solvent polarity, stoichiometry) for maximizing yield. For example, optimize sulfation at 60–80°C in polar aprotic solvents (e.g., DMF) with H2SO4 as the sulfating agent .

- Machine Learning : Train models on PubChem data to predict reaction outcomes (e.g., yield vs. steric hindrance in substituted derivatives) .

Basic: What synthetic routes are available for 3,4-Dihydro-2H-1,4-benzoxazin-6-amine sulfate?

Answer:

Two primary routes are documented:

Direct Sulfation : React 3,4-Dihydro-2H-1,4-benzoxazin-6-amine with concentrated H2SO4 in anhydrous ethanol (1:1 molar ratio, 50°C, 4h), followed by precipitation in cold diethyl ether .

Post-Functionalization : Synthesize the free base via reductive amination of 6-nitro-1,4-benzoxazine, then sulfate using SO3-pyridine complex in DCM .

Key Considerations : Monitor pH to avoid over-sulfation and characterize intermediates via TLC (Rf ~0.3 in EtOAc/hexane 1:1) .

Advanced: How can contradictory bioactivity data for benzoxazin-6-amine derivatives be resolved?

Answer:

Address discrepancies through systematic validation:

- Assay Reproducibility : Test compounds in parallel against reference standards (e.g., doxorubicin for cytotoxicity) using MTT assays in triplicate .

- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the benzoxazin ring enhance antimicrobial activity but reduce solubility) .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed benzoxazin rings under physiological pH) that may confound results .

Basic: What are the stability considerations for storing 3,4-Dihydro-2H-1,4-benzoxazin-6-amine sulfate?

Answer:

- Storage Conditions : Keep in amber vials at –20°C under inert gas (Ar/N2) to prevent oxidation of the amine group .

- Degradation Signs : Discoloration (yellowing) or precipitate formation indicates hydrolysis; confirm stability via periodic HPLC analysis .

Advanced: What strategies mitigate challenges in scaling up benzoxazin-6-amine sulfate synthesis?

Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor sulfation kinetics and adjust reagent addition rates dynamically .

- Green Chemistry : Replace H2SO4 with ionic liquids (e.g., [BMIM][HSO4]) to reduce waste and improve atom economy .

- Crystallization Optimization : Use anti-solvent (e.g., tert-butyl methyl ether) to enhance crystal purity and yield (>90%) .

Basic: How is the sulfate counterion confirmed in the compound’s structure?

Answer:

- Ion Chromatography : Quantify sulfate content (theoretical ~10.7%) using a Dionex ICS-5000 system with conductivity detection .

- X-ray Diffraction : Resolve sulfate coordination geometry (e.g., monodentate vs. bidentate binding) in single crystals .

Advanced: What in silico tools predict the pharmacokinetic profile of benzoxazin-6-amine derivatives?

Answer:

- ADMET Prediction : Use SwissADME or ADMETLab2.0 to estimate logP (~1.5–2.5), BBB permeability, and CYP450 inhibition .

- Molecular Dynamics : Simulate binding to target proteins (e.g., β-lactamases for antimicrobial studies) using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.